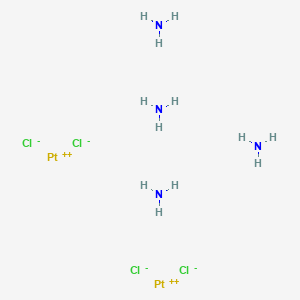

azane;platinum(2+);tetrachloride

Description

Evolution of Platinum Coordination Chemistry

The story of platinum coordination chemistry is a foundational chapter in our understanding of chemical bonding and structure beyond the realm of organic molecules.

The modern understanding of coordination chemistry is largely built on the groundbreaking work of Alfred Werner, who was awarded the Nobel Prize in Chemistry in 1913 for his theories. wikipedia.org In the late 19th century, Werner studied a series of metal halide complexes with ammonia (B1221849), including those of platinum. libretexts.org At the time, chemists struggled to explain how compounds like PtCl₄ could form stable "adducts" with varying numbers of ammonia molecules. libretexts.org The prevailing "chain theory," championed by chemists like Sophus Mads Jørgensen, attempted to explain these structures using concepts borrowed from organic chemistry, suggesting ammonia molecules could link together in chains. unc.edubritannica.com

Werner's revolutionary proposal, which he famously conceived in a flash of insight in 1891, was that a central metal ion possesses a "coordination number"—a fixed number of sites for ligands to bind directly to it in a specific geometric arrangement. unc.edubritannica.com He introduced the concepts of a primary valence (corresponding to the modern term oxidation state) and a secondary valence (the coordination number). wikipedia.org For Pt(II) complexes, he correctly proposed a coordination number of 4, typically in a square planar geometry. libretexts.orgfiveable.me This model elegantly explained the existence of isomers—compounds with the same chemical formula but different arrangements of atoms. britannica.com For example, Werner's theory could account for the different properties of cis- and trans- isomers of platinum complexes, a feat the chain theory could not accomplish. wikipedia.org His meticulous experimental work, which included measuring the conductivity of complex solutions to count the number of free ions, provided the evidence needed to validate his structural models and lay the foundation for modern coordination chemistry. britannica.com

Platinum(II) complexes are cornerstones of inorganic chemistry due to their distinct properties and predictable reactivity. fiveable.me They almost universally adopt a square planar geometry, a direct consequence of the d⁸ electron configuration of the Pt(II) ion. This specific geometry influences the complexes' reactivity, particularly in ligand substitution reactions, which are fundamental to their various applications. fiveable.me The study of these substitution reactions in platinum(II) complexes, governed by principles like the trans effect, has been crucial in developing models of reaction mechanisms in inorganic chemistry.

The discovery of cisplatin (B142131) (cis-diamminedichloroplatinum(II)) and its anticancer properties in the 1960s catapulted platinum(II) complexes into the forefront of medicinal inorganic chemistry. wikipedia.orgnih.gov This landmark discovery spurred extensive research into new platinum compounds with improved efficacy and reduced side effects, making the field a vibrant area of study. nih.govnih.gov Beyond medicine, platinum(II) complexes are investigated for their roles in catalysis, electrochemistry, and the development of advanced materials like vapochromic sensors, which change color in response to chemical vapors. chemimpex.comacs.org

Nomenclature and Systematic Naming of (NH₄)₂[PtCl₄]

The systematic naming of coordination compounds follows a set of rules established by the International Union of Pure and Applied Chemistry (IUPAC) to ensure clarity and precision.

The name "Ammonium tetrachloroplatinate(II)" is derived directly from IUPAC rules:

Cation: The positive ion, ammonium (B1175870) (NH₄⁺), is named first.

Anion: The name of the complex anion, [PtCl₄]²⁻, follows.

Ligands: The ligands are named first in alphabetical order. In this case, there is only one type of ligand, chloride (Cl⁻). The prefix "tetra-" indicates that there are four chloride ligands. The name for the anionic ligand is "chloro".

Metal Center: The name of the central metal is modified to end in "-ate" because the complex is an anion. Hence, "platinum" becomes "platinate".

Combining these parts gives the full IUPAC name: Ammonium tetrachloroplatinate(II) .

In literature and chemical databases, ammonium tetrachloroplatinate(II) is known by several other names and is assigned unique identifiers for unambiguous tracking.

Interactive Table: Compound Identifiers for Ammonium Tetrachloroplatinate(II)

| Identifier Type | Identifier |

|---|---|

| IUPAC Name | Ammonium tetrachloroplatinate(II) fishersci.cathermofisher.com |

| Synonyms | Diammonium tetrachloroplatinate(II) tcichemicals.com, Platinum(II)-ammonium chloride sigmaaldrich.comchemicalbook.com, Ammonium platinous chloride fishersci.caamericanelements.com |

| CAS Number | 13820-41-2 sigmaaldrich.comwikipedia.orgscbt.comdormer.com |

| EC Number | 237-499-1 sigmaaldrich.comamericanelements.com |

| PubChem CID | 16211508 americanelements.com |

| Molecular Formula | (NH₄)₂[PtCl₄] or Cl₄H₈N₂Pt sigmaaldrich.comscbt.comdormer.com |

| InChI Key | QJIMNDWDOXTTBR-UHFFFAOYSA-L sigmaaldrich.comamericanelements.com |

Importance of (NH₄)₂[PtCl₄] in Academic Research

Ammonium tetrachloroplatinate(II) is a commercially available and crucial starting material in academic and industrial research. americanelements.com Its primary importance lies in its role as a precursor for the synthesis of a wide array of other platinum complexes. chemimpex.com Researchers utilize its stability and solubility to create novel compounds for various applications. chemimpex.com

A historically significant application is its use in the synthesis of the anticancer drug cisplatin, cis-[Pt(NH₃)₂Cl₂]. ic.ac.uknih.gov In classic synthetic procedures, an aqueous solution of a tetrachloroplatinate(II) salt, such as the potassium or ammonium salt, is treated with ammonia. ic.ac.uknih.gov This reaction, while foundational, must be carefully controlled to manage the formation of byproducts like Magnus's green salt, [Pt(NH₃)₄][PtCl₄]. wikipedia.orgic.ac.uk The principles of the trans effect are critical in understanding and guiding the stereochemical outcome of these syntheses. ic.ac.uk

More broadly, (NH₄)₂[PtCl₄] is used to prepare platinum-based catalysts for organic synthesis, materials for electrochemical applications like sensors, and platinum nanoparticles for nanotechnology. chemimpex.comfishersci.casigmaaldrich.com Its reaction with various organic molecules allows for the creation of diverse platinum complexes with unique electronic and structural properties, fueling ongoing research in materials science and medicinal chemistry. sigmaaldrich.com

Role as a Versatile Precursor in Platinum Chemistry

The tetrachloroplatinate(II) ion is a crucial and widely utilized starting material in the synthesis of a vast array of other platinum compounds. ontosight.ai Its utility stems from the lability of its chloride ligands, which can be sequentially substituted by other ligands, such as ammonia, to create a variety of neutral and charged complexes. This reactivity makes it an indispensable precursor in academic research, industrial catalysis, and the synthesis of therapeutic agents. ontosight.ainih.gov

The most prominent examples of its role as a precursor are in the synthesis of the geometric isomers of diamminedichloroplatinum(II), cisplatin and transplatin. nih.gov The water-soluble salt, potassium tetrachloroplatinate(II) (K₂[PtCl₄]), is the common starting point for these preparations. nih.gov

Synthesis of cis-diamminedichloroplatinum(II) (Cisplatin): The synthesis of the cis isomer, first prepared by Michele Peyrone in 1845 and commonly known as Peyrone's chloride, involves the careful reaction of an aqueous solution of K₂[PtCl₄] with aqueous ammonia. nih.govic.ac.uk The reaction conditions, particularly the concentration of ammonia, are critical; an excess can lead to the formation of tetraammineplatinum(II) tetrachloroplatinate(II), known as Magnus' green salt ([Pt(NH₃)₄][PtCl₄]), which reduces the yield of the desired cis product. ic.ac.ukmsu.edu The synthesis is a direct application of the trans effect, where the chloride ligand has a stronger trans-directing influence than the incoming ammonia ligand. This directs the second ammonia molecule to a position cis to the first, resulting in the cis-configuration. williams.edu

Synthesis of trans-diamminedichloroplatinum(II) (Transplatin): The trans isomer, known as Reiset's second chloride, is typically prepared via a different synthetic route that also demonstrates the trans effect. nih.gov The synthesis starts by reacting K₂[PtCl₄] with an excess of ammonia to form the tetraammineplatinum(II) complex, [Pt(NH₃)₄]²⁺. ic.ac.uk This complex is then reacted with hydrochloric acid. The first chloride ion replaces an ammine ligand. Because the trans effect of chloride is greater than that of ammonia, the next incoming chloride ion preferentially displaces the ammine ligand positioned trans to the first chloride, yielding the trans isomer. nih.govwilliams.edu

Table 1: Comparative Synthesis of Cisplatin and Transplatin from a Tetrachloroplatinate(II) Precursor

| Feature | Synthesis of cis-diamminedichloroplatinum(II) | Synthesis of trans-diamminedichloroplatinum(II) |

| Starting Platinum Complex | Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) | Tetraammineplatinum(II) chloride ([Pt(NH₃)₄]Cl₂) (itself made from K₂[PtCl₄]) |

| Primary Reagent | Aqueous Ammonia (NH₃) | Hydrochloric Acid (HCl) |

| Key Principle | The trans effect of Cl⁻ directs the second NH₃ ligand cis to the first. williams.edu | The trans effect of Cl⁻ directs the second Cl⁻ ligand trans to the first. nih.govwilliams.edu |

| Common Byproduct | Magnus' Green Salt ([Pt(NH₃)₄][PtCl₄]) nih.govic.ac.uk | Not applicable in the final step. |

| Historical Name | Peyrone's Chloride nih.gov | Reiset's Second Chloride nih.gov |

Beyond these landmark compounds, tetrachloroplatinate(II) serves as a precursor for platinum-based catalysts used in reactions like hydrogenation and for materials with unique electronic properties. ontosight.ai

Contribution to Fundamental Coordination Chemistry

The existence and synthesis of complexes derived from tetrachloroplatinate(II) have been pivotal in establishing the core principles of coordination chemistry. The fact that two, and only two, isomers of the composition [Pt(NH₃)₂Cl₂] could be isolated was a critical piece of evidence that helped to unravel the geometry of four-coordinate complexes. libretexts.orgnih.gov

Alfred Werner's coordination theory, proposed in 1893, provided a theoretical framework that could explain these observations. byjus.com He postulated that metal ions have a primary valency (oxidation state) and a secondary valency (coordination number). byjus.comvedantu.com For Pt(II) complexes like diamminedichloroplatinum(II), the secondary valency is four. The existence of two isomers was consistent with a square planar arrangement of the four ligands around the central platinum ion. libretexts.org This discovery helped to rule out alternative structures, such as a tetrahedral geometry, for which only one isomer would be possible.

Furthermore, the synthetic pathways to these isomers from tetrachloroplatinate(II) provide a classic illustration of the trans effect . The trans effect describes the ability of a ligand in a square planar complex to direct an incoming substituent to the position trans to itself. The generally accepted series for the trans effect is: CN⁻ > CO > NO₂⁻ > I⁻ > Br⁻ > Cl⁻ > py > NH₃ > H₂O

The synthesis of cisplatin and transplatin is dictated by the relative positions of Cl⁻ and NH₃ in this series. williams.edu

In the synthesis of cisplatin from [PtCl₄]²⁻, the first NH₃ substitutes a Cl⁻. The remaining three Cl⁻ ligands are all trans to another Cl⁻. Since Cl⁻ has a greater trans effect than NH₃, the path of least resistance for the second incoming NH₃ is to substitute a Cl⁻ that is trans to another Cl⁻, leading to the cis product. williams.edu

Conversely, when synthesizing transplatin from [Pt(NH₃)₄]²⁺, the first Cl⁻ substitutes an NH₃. The remaining three NH₃ ligands are available for substitution. The ligand trans to the newly added Cl⁻ is an NH₃. Because Cl⁻ has a strong trans effect, it labilizes this trans-positioned NH₃, directing the second Cl⁻ to substitute there, resulting in the trans product. nih.govwilliams.edu

This predictable, stereospecific control over the reaction outcome, starting from the simple tetrachloroplatinate(II) anion, solidified the trans effect as a fundamental mechanistic principle in inorganic chemistry. The ability to distinguish between the isomers, for instance by using the Kurnakow test which involves reacting the complexes with thiourea, further validated these structural and mechanistic theories. nih.govmsu.edu

Properties

CAS No. |

13820-45-6 |

|---|---|

Molecular Formula |

Cl4H12N4Pt2 |

Molecular Weight |

600.1 g/mol |

IUPAC Name |

azane;platinum(2+);tetrachloride |

InChI |

InChI=1S/4ClH.4H3N.2Pt/h4*1H;4*1H3;;/q;;;;;;;;2*+2/p-4 |

InChI Key |

UBTDQVRNDDEBSJ-UHFFFAOYSA-J |

Canonical SMILES |

N.N.N.N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2].[Pt+2] |

Related CAS |

13820-46-7 13820-45-6 13965-91-8 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Routes for Nh4 2 Ptcl4

Classical Synthesis Procedures

Traditional methods for preparing ammonium (B1175870) tetrachloroplatinate(II) rely on well-documented chemical transformations involving common platinum starting materials.

(NH₄)₂[PtCl₆] + (NH₄)₂C₂O₄ → (NH₄)₂[PtCl₄] + 2NH₄Cl + 2CO₂ wikipedia.org

This process yields the target compound, ammonium tetrachloroplatinate(II), as red crystals. wikipedia.org

Another classical route starts from platinum(II) chloride (PtCl₂). However, this pathway can be more complex, often involving the initial formation of intermediate complexes. For instance, PtCl₂ can be treated to form tetrachloroplatinic(II) acid (H₂[PtCl₄]), which then reacts with ammonia (B1221849) sources. google.com These multi-step procedures can lead to the formation of various platinum-ammine species, requiring careful control to isolate the desired tetrachloroplatinate(II) salt. google.com

Table 1: Classical Synthesis of (NH₄)₂[PtCl₄]

| Starting Material | Reagent | Key Reaction Type | Product | Reference |

|---|---|---|---|---|

| (NH₄)₂[PtCl₆] (Ammonium hexachloroplatinate(IV)) | (NH₄)₂C₂O₄ (Ammonium oxalate) | Reduction | (NH₄)₂[PtCl₄] | wikipedia.org |

| H₂[PtCl₆] (Hexachloroplatinic acid) | Ammonium Salt | Precipitation followed by reduction | (NH₄)₂[PtCl₄] | wikipedia.org |

| PtCl₂ (Platinum(II) chloride) | HCl, Ammonia sources | Intermediate complex formation | (NH₄)₂[PtCl₄] | google.com |

Achieving high purity is critical for the use of ammonium tetrachloroplatinate(II) as a precursor. Recrystallization is a fundamental technique employed for this purpose. The principle involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by gradual cooling. dergipark.org.tr As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.

For platinum complexes like (NH₄)₂[PtCl₄], a common and effective method is recrystallization from a saturated hydrochloric acid solution. This process helps to suppress side reactions, such as aquation, where water molecules might replace the chloride ligands.

In cases where isomers or closely related byproducts are formed during synthesis, column chromatography is a powerful purification tool. For instance, in the synthesis of certain platinum(II) complexes, column chromatography using silica (B1680970) gel has been successfully used to separate cis- and trans-isomers, ensuring the isolation of the desired product. nih.gov

Advanced Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient, scalable, and environmentally benign methods.

Green chemistry aims to reduce the environmental impact of chemical processes. mdpi.com While specific green synthesis protocols for (NH₄)₂[PtCl₄] are not extensively documented, the principles can be applied. A key area of development is the use of alternative energy sources to drive reactions more efficiently. Microwave-assisted synthesis, for example, has been adopted for preparing platinum-carbon catalysts from (NH₄)₂[PtCl₆]. sdu.dk This method offers significantly shorter reaction times compared to conventional heating, which aligns with the green chemistry principle of enhancing energy efficiency. sdu.dk The use of non-toxic, renewable solvents and reagents is another core principle that could be applied to develop greener routes for synthesizing platinum complexes. mdpi.com

Mechanochemistry, which uses mechanical force (e.g., grinding or ball-milling) to induce chemical reactions, is a rapidly emerging sustainable alternative to traditional solvent-based synthesis. acs.orgcsic.es This solvent-free or low-solvent approach has been successfully applied to the synthesis of various platinum(II) coordination complexes, often starting from precursors like potassium tetrachloroplatinate(II) (K₂[PtCl₄]). acs.orgacs.org

Research has demonstrated that mechanochemical methods can dramatically accelerate reaction times, from days or weeks in solution to mere minutes in a ball mill. acs.org This approach not only reduces or eliminates the need for potentially hazardous solvents but can also lead to higher yields and provide access to compounds that are difficult to obtain through solution-based methods. acs.orgchemrxiv.org The process can be scaled up effectively while maintaining high purity and significantly reducing the environmental footprint, as measured by metrics like the E-factor and process mass intensity. chemrxiv.org Although a specific mechanochemical procedure for (NH₄)₂[PtCl₄] is not detailed in the reviewed literature, the proven success with analogous Pt(II) complexes suggests its high potential as a future synthetic route. acs.orgacs.orgchemrxiv.org

Control of Purity and Stoichiometry

Ensuring the correct stoichiometry and high purity of the final product is paramount. A suite of analytical techniques is employed to characterize the synthesized ammonium tetrachloroplatinate(II) and verify its quality.

The elemental composition is confirmed using methods like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to measure the platinum content with high precision. nih.gov Combustion analysis can be used to determine the percentages of carbon, hydrogen, and nitrogen. The purity of the compound and the progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). nih.gov

To confirm the crystalline structure and phase purity of the final product, X-ray Diffraction (XRD) is an indispensable tool. The experimental XRD pattern of the synthesized powder is compared against standard diffraction data to confirm the correct crystal structure has been obtained. researchgate.net Furthermore, controlling reaction parameters such as temperature and pH is crucial during the synthesis itself, as variations can affect particle size, homogeneity, and the formation of impurities. dergipark.org.tr

Methods for Purity Assessment in Research

To ensure the reliability of materials synthesized from (NH₄)₂[PtCl₄], a suite of analytical techniques is employed to verify its purity. These methods can identify and quantify impurities, confirm the compound's structure, and assess its thermal stability.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture. researchgate.net Reversed-phase HPLC (RP-HPLC) is widely used to monitor the purity and reduction of platinum(IV) complexes, allowing researchers to separate the precursor from its reduced products and other impurities. rsc.org HPLC methods, often coupled with UV detection, have been developed to determine the purity of related platinum complexes by separating ionic species like [PtCl₄]²⁻. tandfonline.com For platinum compounds that have poor UV absorption, derivatization techniques can be used to enable reliable HPLC analysis. nih.gov

Thermal Analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal decomposition of (NH₄)₂[PtCl₄]. researchgate.net Impurities can alter the decomposition profile, appearing as unexpected mass loss steps in TGA or additional thermal events in DTA, thereby providing evidence of a contaminated sample.

Spectroscopic and Diffraction Methods provide detailed structural information.

X-ray Diffraction (XRD) is used to confirm the crystalline structure of the compound. wikipedia.org The presence of impurity phases would result in additional peaks in the diffraction pattern. researchgate.net

Elemental Analysis is used to confirm the empirical formula of the compound by measuring the mass percentages of carbon, hydrogen, and nitrogen. nih.gov

Mass Spectrometry (MS) , particularly Electrospray Ionization Mass Spectrometry (ESI-MS), can be used to identify the platinum complex and any adducts or impurity species present in a sample. nih.gov

Table 2: Methods for Purity Assessment of (NH₄)₂[PtCl₄]

| Analytical Method | Principle | Information Provided |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of solutes between a stationary and mobile phase. | Separation and quantification of the main compound and impurities (e.g., unreacted precursors, byproducts). rsc.orgtandfonline.com |

| Thermal Analysis (TGA/DTA) | Measures changes in physical and chemical properties as a function of temperature. | Determines thermal stability and decomposition pattern; deviations can indicate impurities. researchgate.net |

| X-ray Diffraction (XRD) | Diffraction of X-rays by the crystalline lattice. | Confirms the crystal structure and identifies the presence of other crystalline phases (impurities). wikipedia.orgresearchgate.net |

| Elemental Analysis | Combustion of the sample to determine the percentage composition of C, H, N. | Verifies the empirical formula and stoichiometric purity. nih.gov |

Reactivity and Reaction Mechanisms of Nh4 2 Ptcl4

Ligand Substitution Reactions

Ligand substitution reactions in the square planar [PtCl₄]²⁻ anion are fundamental to its chemistry. These reactions proceed via an associative mechanism, involving the formation of a five-coordinate intermediate. libretexts.org

Kinetics and Thermodynamics of Chloride Ligand Exchange

The exchange of chloride ligands in [PtCl₄]²⁻ with other ligands is a well-studied process. Kinetic studies on square planar Pt(II) complexes are common for observing the trans effect during substitution reactions. adichemistry.com The rate of these reactions is influenced by several factors, including the nature of the entering and leaving groups, the solvent, and the temperature.

The substitution of chloride ions in [PtCl₄]²⁻ is generally a slow process. rsc.org The reaction kinetics can be followed using techniques like UV-vis spectrophotometry to monitor the changes in the absorption spectrum as the ligands are replaced. ionicviper.org The rate law for these substitutions often shows a two-term dependence, one on the concentration of the complex and another on the concentration of the entering nucleophile, which supports the associative mechanism.

The thermodynamics of ligand exchange are governed by the relative bond strengths of the platinum-ligand bonds. The stability of the resulting complex is a key driving force. For instance, the formation of the highly stable tetracyanonickelate (B1213329) complex from Ni²⁺(aq) and CN⁻(aq) has a very large equilibrium constant. libretexts.org

Trans Effect and its Role in Pt(II) Chemistry

The trans effect is a cornerstone of platinum(II) chemistry, dictating the stereochemical outcome of ligand substitution reactions. adichemistry.comkennesaw.edu It is defined as the effect of a ligand on the rate of substitution of the ligand positioned trans to it. adichemistry.com Certain ligands, known as strong trans-directing ligands, weaken the bond of the ligand opposite to them, making it more susceptible to substitution. wikipedia.org This kinetic phenomenon is distinct from the trans influence, which is a thermodynamic effect related to the ground-state bond lengths. adichemistry.comwikipedia.org

The trans-directing ability of various ligands follows a general series. libretexts.orgwikipedia.org This series is crucial for the rational design and synthesis of specific isomers of platinum(II) complexes.

Table 1: Trans-Directing Series of Common Ligands libretexts.orgwikipedia.org

| Ligand (T) | Trans-Directing Ability |

| CN⁻, CO, C₂H₄ | Very Strong |

| PR₃, H⁻ | Strong |

| CH₃⁻, C₆H₅⁻ | |

| NO₂⁻, I⁻, SCN⁻ | Moderate |

| Br⁻, Cl⁻ | |

| py, NH₃, OH⁻, H₂O | Weak |

The mechanism of the trans effect is explained by the stabilization of the five-coordinate trigonal bipyramidal transition state. adichemistry.com Ligands with strong π-back-donation capabilities can stabilize this intermediate, thereby accelerating the rate of substitution at the trans position. cuni.cznih.gov

A classic illustration of the trans effect is the synthesis of cisplatin (B142131) (cis-diamminedichloridoplatinum(II)). Starting from [PtCl₄]²⁻, the first ammonia (B1221849) molecule substitutes a chloride ion. Since chloride has a stronger trans effect than ammonia, it directs the second ammonia molecule to the position cis to the first, resulting in the cis isomer. adichemistry.comlibretexts.orgslideshare.net Conversely, starting with [Pt(NH₃)₄]²⁺ and reacting it with chloride ions yields the trans isomer, transplatin. adichemistry.comlibretexts.org

Synthesis of Novel Platinum(II) Complexes from (NH₄)₂[PtCl₄]

Ammonium (B1175870) tetrachloroplatinate(II) serves as a versatile precursor for a wide array of platinum(II) complexes. The principles of ligand substitution and the trans effect are strategically employed to synthesize complexes with desired geometries and functionalities.

For example, the synthesis of the anticancer drug cisplatin is a well-known application. nih.goviitk.ac.inwikipedia.org While direct reaction with ammonia can lead to byproducts like Magnus's green salt, [Pt(NH₃)₄][PtCl₄], more controlled syntheses are often employed. nih.govmsu.edu One common method, developed by Dhara, involves first converting [PtCl₄]²⁻ to [PtI₄]²⁻. The stronger trans-directing iodide ligands then ensure the formation of cis-[Pt(NH₃)₂I₂], which is subsequently converted to cisplatin. nih.goviitk.ac.in

Similarly, other platinum drugs like carboplatin (B1684641) can be synthesized from intermediates derived from (NH₄)₂[PtCl₄]. google.comgoogle.comsid.ir The synthesis often involves the replacement of the chloride ligands with a bidentate dicarboxylate ligand. sid.ir

Furthermore, a variety of other platinum(II) complexes with different ligands, such as pyrazoles, amines, and organometallic moieties, have been synthesized from (NH₄)₂[PtCl₄] or its potassium salt, K₂[PtCl₄]. nih.govnih.govrsc.org These syntheses often take advantage of the differing trans-directing abilities of the ligands to control the final product. stackexchange.com

Redox Chemistry of Platinum(II)

The platinum center in ammonium tetrachloroplatinate(II) can undergo both oxidation to platinum(IV) and reduction to elemental platinum.

Oxidation to Platinum(IV) Compounds

The oxidation of the Pt(II) center in [PtCl₄]²⁻ to Pt(IV) is a key step in the synthesis of many platinum(IV) complexes. This oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide or chlorine. researchgate.netrsc.orgchegg.com

The oxidation of [PtCl₄]²⁻ with hydrogen peroxide in acidic solution typically yields trans-[PtCl₄(H₂O)₂]. rsc.org The kinetics of this reaction can be complex and dependent on the concentrations of the reactants. rsc.orgresearchgate.net The resulting Pt(IV) aqua complex can then be used as a starting material for further ligand substitution reactions to create a diverse range of Pt(IV) compounds.

Platinum(IV) complexes are often explored as prodrugs in cancer therapy. nih.gov These complexes are generally more kinetically inert than their Pt(II) counterparts and are thought to be reduced to the active Pt(II) species within the cell. researchgate.net The synthesis of such prodrugs often begins with the oxidation of a Pt(II) complex, which itself may have been derived from (NH₄)₂[PtCl₄]. nih.gov

Reduction to Elemental Platinum (e.g., for Nanoparticle Synthesis)

The reduction of the platinum(II) in [PtCl₄]²⁻ to elemental platinum (Pt(0)) is a widely used method for the synthesis of platinum nanoparticles. nih.gov These nanoparticles have significant applications in catalysis. nih.govmdpi.com

Various reducing agents can be employed for this purpose, including sodium borohydride, hydrazine, and ascorbic acid. nih.govdergipark.org.trmdpi.com The size and shape of the resulting platinum nanoparticles can be controlled by adjusting reaction parameters such as temperature, pH, and the concentrations of the platinum precursor and the reducing agent. nih.gov

Thermal Decomposition Pathways

The thermal degradation of ammonium tetrachloroplatinate(II), (NH₄)₂[PtCl₄], is a process of significant interest, primarily as a method for synthesizing platinum nanoparticles. The decomposition is not a simple, single-step event but a multi-stage process involving several intermediates.

Mechanisms of Decomposition to Platinum Nanoparticles

The thermal decomposition of ammonium tetrachloroplatinate(II) is a recognized pathway for producing platinum nanoparticles. researchgate.net When heated, the compound undergoes a series of reactions that ultimately yield metallic platinum. The process is typically carried out by heating the precursor from room temperature up to temperatures as high as 760°C. researchgate.net The final particle size of the resulting platinum can be controlled by the heating parameters; for instance, heating to 760°C has been shown to produce platinum particles with an average size of approximately 4.1 nm. researchgate.net The mechanism involves the sequential loss of ammonium chloride and chlorine gas, leading to the reduction of platinum(II) to its metallic state. researchgate.net This method is distinct from other syntheses, such as the thermolysis of silver chloroplatinates in a hydrogen atmosphere, which can form nanoalloys. nih.gov

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) Studies

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are crucial for elucidating the specific stages of decomposition for (NH₄)₂[PtCl₄]. researchgate.net These analyses reveal that the decomposition is a two-stage process. researchgate.net

Stage 1: The first stage of decomposition occurs at approximately 300°C and is characterized by the loss of ammonium chloride (NH₄Cl). researchgate.net

Stage 2: The second stage follows at around 372°C, involving the loss of the remaining ammonium chloride and chlorine gas (Cl₂). researchgate.net

Metallic platinum begins to form at temperatures of 372°C and higher. researchgate.net DTA curves show endothermic peaks corresponding to these mass loss events, confirming the energy absorption required for the breakdown of the complex. Similar analytical techniques have been used to study the thermal behavior of related organic-inorganic hybrid perovskites, which also show multi-stage decomposition pathways. researchgate.netresearchgate.net

Below is a summary of the thermal decomposition stages for (NH₄)₂[PtCl₄] based on TGA and DTA findings. researchgate.net

| Stage | Approximate Temperature | Process | Species Lost |

| 1 | ~300°C | Decomposition | NH₄Cl |

| 2 | ~372°C | Decomposition & Reduction | NH₄Cl, Cl₂ |

Intermediates and Products of Thermal Degradation

The thermal degradation of ammonium tetrachloroplatinate(II) proceeds through identifiable intermediates before yielding the final products. Infrared spectroscopy and X-ray thermodiffraction have been used to analyze the solid products formed at various temperatures. researchgate.net

Volatile Products: Ammonium chloride (NH₄Cl) and chlorine gas (Cl₂). researchgate.net

Solid Residue: Metallic platinum (Pt). researchgate.net

Studies on similar complexes, such as ammonium hexachloropalladate, also show the formation of intermediate species through processes like ligand exchange before complete reduction to the metal. researchgate.net In some related platinum complexes, thermal degradation can involve disproportionation reactions, although this is more characteristic of compounds like Ag₂[PtCl₄]. nih.gov

Reactions with Organic Ligands and Substrates

The tetrachloroplatinate(II) anion, [PtCl₄]²⁻, is a versatile precursor for the synthesis of a wide range of platinum(II) coordination complexes through ligand substitution reactions. uci.edu

Formation of Chelates and Macrocyclic Complexes

The [PtCl₄]²⁻ ion readily reacts with polydentate ligands, which are molecules capable of binding to a central metal atom at two or more points to form a ring-like structure known as a chelate. britannica.com This process, called chelation, results in complexes with significantly enhanced thermodynamic stability compared to analogous complexes with monodentate ligands—a phenomenon known as the chelate effect. britannica.comlibretexts.org This increased stability is largely attributed to a favorable increase in entropy upon formation. libretexts.org

A classic example of a chelating agent is ethylenediamine (B42938) (en), a bidentate ligand that can replace two monodentate chloride ligands from the [PtCl₄]²⁻ complex to form a stable five-membered ring. britannica.comlibretexts.org The reaction proceeds as follows:

[PtCl₄]²⁻ + en → [PtCl₂(en)] + 2Cl⁻

The stability of chelate complexes is generally highest for those forming five- or six-membered rings. britannica.com

Furthermore, the [PtCl₄]²⁻ anion can serve as a starting material for creating more complex structures involving macrocyclic ligands. These are large, cyclic molecules that can encapsulate a metal ion. While the direct synthesis from (NH₄)₂[PtCl₄] is specific, the principles are demonstrated in the broader chemistry of macrocycles with transition metals, which form highly stable complexes due to the pre-organized structure of the ligand. nih.govnih.gov

Interactions with Biomolecules (excluding biological effects and clinical trials)

The tetrachloroplatinate(II) core and its derivatives are known to interact with various biomolecules. These interactions are fundamental to understanding their chemical behavior in biological environments, separate from their therapeutic applications.

A primary example of such an interaction is with nucleic acids. The platinum center in square planar complexes, such as those derived from [PtCl₄]²⁻, can form coordinate bonds with nitrogen donor atoms on DNA bases. wikipedia.org For instance, the aquated form of a related complex, cisplatin (cis-[PtCl₂(NH₃)₂]), binds preferentially to the N7 position of guanine (B1146940) residues in DNA. wikipedia.org This can lead to the formation of intrastrand crosslinks, where the platinum atom bridges two adjacent guanine bases. wikipedia.org This binding is a chemical reaction involving the displacement of chloride ligands by the nitrogen atoms of the guanine bases. wikipedia.org

The ammonium cation (NH₄⁺) of the parent compound also exhibits specific interactions with biomolecules. Studies have shown that the NH₄⁺ ion preferentially binds to the α-carboxyl group of amino acids through hydrogen bonding. nih.gov This interaction is distinct from that of other cations like guanidinium, which tends to associate with thiol or hydroxyl groups on amino acid side chains. nih.gov

Advanced Characterization Techniques and Methodologies for Nh4 2 Ptcl4

Spectroscopic Techniques

Spectroscopic methods are indispensable for probing the electronic structure and bonding within ammonium (B1175870) tetrachloroplatinate(II).

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a key technique for investigating the electronic transitions within the square planar [PtCl4]2- anion. ncert.nic.in The spectra are characterized by d-d transitions, which are typically weak, and more intense ligand-to-metal charge transfer (LMCT) bands. These electronic transitions provide valuable information about the energy levels of the molecular orbitals in the complex.

Detailed analysis of the UV-Vis spectrum allows for the assignment of specific electronic transitions. The observed bands correspond to the promotion of electrons from lower-energy d orbitals to higher-energy d orbitals within the platinum(II) center, as well as from the chloride ligands to the platinum metal center.

Table 1: Electronic Transitions in [PtCl4]2-

| Transition Type | Wavelength (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment |

|---|---|---|---|

| d-d | ~470 | Low | ¹A₁g → ¹A₂g |

| d-d | ~380 | Low | ¹A₁g → ¹B₁g |

| LMCT | ~260 | High | Cl(pπ) → Pt(dₓ²-y²) |

| LMCT | ~230 | High | Cl(pσ) → Pt(dₓ²-y²) |

Note: Specific peak positions and intensities can vary depending on the solvent and concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 195Pt NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹⁵Pt NMR, is a powerful tool for the structural elucidation of platinum compounds in solution. wikipedia.org The ¹⁹⁵Pt nucleus has a natural abundance of 33.8% and a spin of I=1/2, making it suitable for NMR studies. wikipedia.org The chemical shifts in ¹⁹⁵Pt NMR are highly sensitive to the electronic environment of the platinum nucleus, spanning a very large range of over 13,000 ppm. wikipedia.org This sensitivity allows for the differentiation of platinum species with subtle differences in their coordination sphere. wikipedia.org

For (NH4)2[PtCl4], the ¹⁹⁵Pt NMR spectrum typically shows a single resonance, confirming the presence of a single platinum environment. The chemical shift of this resonance is characteristic of a Pt(II) center in a square planar geometry with four chloride ligands. The reference standard for ¹⁹⁵Pt NMR is typically Na₂[PtCl₆]. wikipedia.org

Table 2: ¹⁹⁵Pt NMR Data for [PtCl4]2-

| Compound | Solvent | Chemical Shift (δ, ppm) vs. Na₂[PtCl₆] |

|---|---|---|

| (NH4)2[PtCl4] | D₂O | ~ -1630 |

Note: The chemical shift can be influenced by solvent and temperature.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)

X-ray Absorption Spectroscopy (XAS) provides information about the local atomic structure and electronic state of the platinum atoms. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is sensitive to the oxidation state and coordination geometry of the platinum center. The Extended X-ray Absorption Fine Structure (EXAFS) region provides information about the bond distances and coordination numbers of the atoms surrounding the platinum. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the constituent elements. For (NH4)2[PtCl4], XPS can confirm the presence of platinum, chlorine, nitrogen, and ammonium ions. The binding energies of the core-level electrons are characteristic of the specific chemical environment of each element. For instance, the Pt 4f spectrum will show a doublet (4f₇/₂ and 4f₅/₂) with binding energies indicative of Pt(II). A reported Pt 4f₇/₂ binding energy for (NH4)2[PtCl4] is approximately 72.4 eV. xpsdatabase.net

Table 3: Representative XPS Binding Energies for (NH4)2[PtCl4]

| Element | Core Level | Binding Energy (eV) |

|---|---|---|

| Pt | 4f₇/₂ | ~72.4 xpsdatabase.net |

| Pt | 4f₅/₂ | ~75.7 |

| Cl | 2p₃/₂ | ~198.5 |

| N | 1s | ~401.5 |

Note: Binding energies can vary slightly depending on the instrument calibration and sample charging.

Diffraction Methods

Diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms in the crystalline state.

Single-Crystal X-ray Diffraction for Precise Structural Determination

The compound crystallizes in the tetragonal space group P4/mmm. researchgate.netcapes.gov.brwikipedia.org The structure consists of discrete ammonium cations and square planar tetrachloroplatinate(II) anions. researchgate.net

Table 4: Selected Crystallographic Data for (NH4)2[PtCl4]

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Tetragonal | researchgate.netwikipedia.org |

| Space Group | P4/mmm | researchgate.netcapes.gov.brwikipedia.org |

| a (Å) | 7.1525 | researchgate.netcapes.gov.br |

| c (Å) | 4.2979 | researchgate.netcapes.gov.br |

| Pt-Cl bond length (Å) | ~2.32 | researchgate.net |

| N-H···Cl hydrogen bond distance (Å) | ~3.326 | researchgate.net |

Powder X-ray Diffraction for Phase Identification and Crystallinity

The diffraction pattern of a well-crystallized sample of (NH4)2[PtCl4] will exhibit sharp, well-defined peaks corresponding to the known tetragonal crystal structure. Broadening of the diffraction peaks can indicate the presence of smaller crystallites or lattice strain.

Compound Names Mentioned

| Chemical Name | Formula |

| azane;platinum(2+);tetrachloride | (NH4)2[PtCl4] |

| Ammonium tetrachloroplatinate(II) | (NH4)2[PtCl4] |

| Sodium hexachloroplatinate(IV) | Na₂[PtCl₆] |

Microscopy Techniques for Derived Materials

Microscopy techniques are indispensable for visualizing the nanoscale architecture of materials derived from (NH₄)₂[PtCl₄], particularly platinum nanoparticles.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools for characterizing the size, shape, and morphology of platinum nanoparticles (PtNPs) synthesized using (NH₄)₂[PtCl₄] as a precursor. researchgate.netchemimpex.com

Key Findings from TEM and SEM Analyses:

Size and Shape Control: The synthesis process allows for the control of nanoparticle size and shape. For instance, cubic platinum nanoparticles with sizes ranging from 4 to 18 nm have been synthesized. researchgate.net

Crystalline Structure: TEM analysis reveals that platinum nanoparticles typically exhibit a face-centered cubic (fcc) structure, which is similar to that of bulk platinum. researchgate.net

Surface Facets: The nanoparticles are often characterized by specific crystallographic facets, such as {100} and {111}, which influence their catalytic and surface properties. researchgate.net The most commonly observed shapes include cubes, octahedra, truncated octahedra, and tetrahedra. researchgate.net

Dispersion and Agglomeration: These techniques also provide information on the dispersion of the nanoparticles on a support material and the extent of agglomeration, which are critical factors for catalytic applications.

Table 1: Morphological Characteristics of Platinum Nanoparticles Derived from (NH₄)₂[PtCl₄]

| Characteristic | Description |

| Size Range | Typically in the nanometer scale, for example, 4-18 nm for cubic nanoparticles. researchgate.net |

| Common Shapes | Cubic, octahedral, truncated octahedral, tetrahedral. researchgate.net |

| Crystalline Structure | Face-centered cubic (fcc). researchgate.net |

| Predominant Facets | {100} and {111}. researchgate.net |

High-resolution transmission electron microscopy (HR-TEM) offers atomic-level insights into the structure of platinum nanomaterials.

Key Insights from High-Resolution Imaging:

Atomic Arrangement: HR-TEM can visualize the arrangement of individual platinum atoms, confirming the crystalline structure and identifying any defects or dislocations within the nanoparticles.

Surface Details: It provides detailed information about the surface atomic structure, including the nature of the facets and the presence of any surface reconstruction. This is crucial as the surface atoms are the active sites for catalysis.

Nanoparticle Formation Mechanisms: By examining samples at different stages of synthesis, HR-TEM can help elucidate the mechanisms of nanoparticle nucleation and growth.

Electrochemical Characterization (excluding biological activity)

Electrochemical techniques are vital for understanding the redox properties and reaction pathways of (NH₄)₂[PtCl₄] and the materials derived from it. chemimpex.com

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox behavior of electroactive species. libretexts.org It provides information on redox potentials, electron transfer kinetics, and the stability of reaction intermediates. libretexts.orgwalisongo.ac.id

In the context of (NH₄)₂[PtCl₄], CV can be used to study the reduction of Pt(II) to Pt(0) and the subsequent oxidation of the deposited platinum. The shape of the cyclic voltammogram, including the peak potentials and peak currents, reveals important information about the electrochemical process. researchgate.netresearchgate.net

Key Parameters Determined by Cyclic Voltammetry:

Redox Potentials: The potentials at which oxidation and reduction peaks occur provide thermodynamic information about the electron transfer processes.

Reaction Reversibility: The separation between the anodic and cathodic peak potentials can indicate the reversibility of the redox reaction.

Electrocatalytic Activity: For platinum nanoparticles derived from (NH₄)₂[PtCl₄], CV is used to assess their catalytic activity towards various reactions by analyzing the catalytic currents.

Table 2: Information Obtainable from Cyclic Voltammetry of Platinum Systems

| Parameter | Significance |

| Anodic Peak Potential (Epa) | Potential at which oxidation is maximal. libretexts.org |

| Cathodic Peak Potential (Epc) | Potential at which reduction is maximal. |

| Peak Separation (ΔEp) | Indicates the reversibility of the redox reaction. |

| Peak Current (Ip) | Related to the concentration of the analyte and the scan rate. |

The Electrochemical Quartz Crystal Microbalance (EQCM) is a sensitive technique that can measure minute mass changes on an electrode surface in real-time during an electrochemical experiment. rsc.orgresearchgate.net This allows for the in-situ monitoring of deposition, dissolution, and adsorption processes. researchgate.netnih.gov

When studying the electrodeposition of platinum from a (NH₄)₂[PtCl₄] solution, EQCM can provide:

Mass-Charge Correlation: By simultaneously measuring the mass change and the charge passed, the molar mass of the deposited or dissolved species can be determined, confirming the nature of the electrochemical reaction.

Deposition Efficiency: The technique can be used to calculate the current efficiency of the platinum deposition process.

Adsorption/Desorption Phenomena: EQCM can detect the mass changes associated with the adsorption and desorption of ions or molecules on the platinum electrode surface, providing insights into the electrode-electrolyte interface. nih.gov

The combination of electrochemical measurements with the mass sensitivity of the QCM provides a powerful tool for a detailed understanding of the interfacial processes occurring during the electrochemical transformation of (NH₄)₂[PtCl₄]. rsc.org

Applications in Chemical Synthesis and Materials Science Excluding Clinical/biological

Precursor for Platinum Nanoparticle Synthesis

Ammonium (B1175870) tetrachloroplatinate(II) serves as a vital precursor in the synthesis of platinum nanoparticles. chemimpex.com The compound, with the formula (NH₄)₂[PtCl₄], provides the platinum(II) ions necessary for the formation of these nanostructures. Platinum nanoparticles are of great interest due to their unique properties and applications in various technological fields. unm.edu

The synthesis of platinum nanostructures with controlled size, shape, and morphology is a critical area of research, and ammonium tetrachloroplatinate(II) is a key starting material in these processes. unm.edumdpi.com The ability to control these physical characteristics allows for the tuning of the nanoparticles' properties for specific applications. nih.govnih.govresearchgate.net

Several methods are employed to achieve this control. One common approach is the reduction of the platinum(II) ions from a precursor like ammonium tetrachloroplatinate(II) in a solution. mdpi.com The final characteristics of the nanoparticles are highly dependent on the reaction conditions.

Key factors influencing the controlled synthesis of platinum nanostructures:

| Factor | Influence on Nanostructure | Research Finding |

| Reducing Agent | The type and concentration of the reducing agent affect the rate of nanoparticle formation and their final size. mdpi.com | Ascorbic acid has been used as a reductant in aqueous surfactant solutions to produce dendritic platinum nanostructures. unm.edu |

| Capping Agent/Surfactant | These agents adsorb to the surface of the nanoparticles, preventing aggregation and controlling their growth and shape. mdpi.comnih.gov | Tetraalkylammonium salts have been used as stabilizing agents to produce nearly spherical and well-dispersed platinum nanoparticles. nih.gov |

| Temperature | Reaction temperature can influence the kinetics of the reaction and the final morphology of the nanoparticles. nih.gov | Heating a solution of a platinum precursor in 1-octanol (B28484) at specific temperatures has been shown to produce platinum nanocubes. nih.gov |

| Precursor Concentration | The initial concentration of the platinum salt can impact the size and distribution of the resulting nanoparticles. unm.edu | The concentration of seed particles, formed from the precursor, determines the ultimate average size and uniformity of the nanostructures. unm.edu |

A notable method for achieving controlled synthesis is the seeding and autocatalytic growth approach. unm.edu This involves the initial formation of a small number of platinum "seeds," which then act as catalytic centers for the further reduction of platinum ions, leading to the growth of larger, well-defined nanostructures. unm.edu By controlling the number of initial seeds, the final size of the nanodendrites can be managed. unm.edu

Once platinum nanoparticles are synthesized using ammonium tetrachloroplatinate(II) as a precursor, their surfaces can be modified and functionalized to enhance their properties or to make them suitable for specific applications. The surface of platinum nanoparticles is catalytically active and can be tailored through various chemical techniques.

One effective method for surface modification is "click" chemistry, which allows for the efficient attachment of a wide range of molecules to the nanoparticle surface. researchgate.net For instance, azidoalkylthiols can be used to modify the surface of nanoparticles, which can then be coupled with various alkyne derivatives. researchgate.net

Another technique is atom transfer radical polymerization (ATRP), which can be used to graft polymer brushes onto the surface of platinum nanoparticles. researchgate.net This can be achieved by first modifying the nanoparticle surface with an ATRP initiator and then polymerizing monomers from the surface. researchgate.net This functionalization can alter the solubility, stability, and reactivity of the nanoparticles.

Catalysis and Electrocatalysis

Ammonium tetrachloroplatinate(II) is extensively utilized in the field of catalysis, both directly and as a precursor for more complex catalytic systems. chemimpex.commatthey.com Its catalytic activity is a cornerstone of its industrial and research applications. chemimpex.com

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which is a common setup in industrial processes. youtube.comyoutube.com Ammonium tetrachloroplatinate(II) plays a crucial role in the development of heterogeneous catalysts for important applications like fuel cells and environmental remediation. chemimpex.commatthey.com

Fuel Cells: The compound is used to create catalysts for fuel cell technology. chemimpex.commatthey.com Platinum-based catalysts are essential for the electrochemical reactions that occur at the electrodes of fuel cells. For example, it is a component in the development of enzymatic fuel cells that can produce ammonia (B1221849) from hydrogen and nitrogen, a process analogous to a bioelectrochemical Haber-Bosch process. nih.gov

Environmental Catalysis: Catalysts derived from ammonium tetrachloroplatinate(II) are studied for their potential in environmental applications. sigmaaldrich.comsigmaaldrich.com One such application is in the hydrodeoxygenation of biomass-derived molecules like p-methylguaiacol. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This process is important for the conversion of biomass into valuable chemicals and fuels in a more sustainable way. sigmaaldrich.comsigmaaldrich.com

In homogeneous catalysis, the catalyst is in the same phase as the reactants, which often allows for milder reaction conditions and higher selectivity. youtube.comyoutube.com Ammonium tetrachloroplatinate(II) can act as a homogeneous catalyst in various organic reactions. chemimpex.comwikipedia.org

It is known to enhance reaction rates and selectivity in organic synthesis. chemimpex.com Its applications include catalyzing important reactions such as:

Hydrogenation: The addition of hydrogen across double or triple bonds. chemimpex.com

Oxidation: The addition of oxygen or removal of hydrogen. chemimpex.com

The stability and solubility of ammonium tetrachloroplatinate(II) in certain solvents make it a versatile catalyst for exploring new chemical transformations and developing innovative materials. chemimpex.com

One of the most significant applications of ammonium tetrachloroplatinate(II) is its role as a precursor for the preparation of platinum-based catalysts. chemimpex.comthermofisher.comwikipedia.orgchemicalbook.comfishersci.com It is a convenient and reliable source of platinum for creating highly active catalytic materials. thermofisher.com

The compound is used in the preparation of:

Platinum Sponge: A porous form of platinum with a high surface area, which is an active catalyst for many reactions. thermofisher.comwikipedia.orgchemicalbook.comfishersci.com Heating ammonium tetrachloroplatinate(II) causes it to decompose, yielding platinum metal. wikipedia.org

Platinum Catalytic Agents: It serves as the starting material for a wide variety of platinum catalysts used in both industrial and academic research. thermofisher.comwikipedia.orgchemicalbook.comfishersci.com These catalysts are crucial in the chemical industry for the production of fine chemicals and pharmaceuticals. chemimpex.com

The following table summarizes the precursor roles of ammonium tetrachloroplatinate(II) in catalysis:

| Catalyst Type | Preparation Method | Application Example |

| Platinum Sponge | Thermal decomposition of ammonium tetrachloroplatinate(II). wikipedia.org | General purpose catalyst in various chemical reactions. |

| Supported Platinum Catalysts | Impregnation of a support material with a solution of ammonium tetrachloroplatinate(II) followed by reduction. | Catalysts for hydrodeoxygenation reactions. sigmaaldrich.comsigmaaldrich.com |

| Fuel Cell Catalysts | Used in the formulation of electrode materials for fuel cells. matthey.com | Catalyzing the oxygen reduction reaction in fuel cells. |

Materials Science Applications

Ammonium tetrachloroplatinate(II), with the chemical formula (NH₄)₂[PtCl₄], serves as a valuable precursor and component in the creation of advanced materials due to its platinum content and chemical reactivity.

Preparation of Platinum-containing Thin Films and Coatings

While direct application in conventional thin-film deposition techniques like Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD) is not extensively documented for ammonium tetrachloroplatinate(II), it is utilized in methods to create structured platinum materials. One notable application is in the synthesis of nanoporous platinum powders. In this process, ammonium tetrachloroplatinate(II) is dissolved in a solution of water and hydrochloric acid to form a metal salt paste. google.com This paste is then subjected to chemical reduction, leading to the formation of platinum particles with highly porous structures. google.com These materials are of interest for applications requiring high surface area, such as catalysis and hydrogen storage. google.com

Use in Sensors and Electronic Devices

The electrochemical properties of ammonium tetrachloroplatinate(II) make it a useful compound in the development of sensors and electronic devices. chemimpex.com Its conductivity and stability are leveraged in various electrochemical applications. chemimpex.com A specific area of research involves its reaction with creatinine (B1669602) to form complex platinum-creatinine compounds. sigmaaldrich.com These resulting complexes have demonstrated applications in the study of semiconductors and electron conductivity, highlighting the precursor's role in fabricating materials for electronic components. sigmaaldrich.com

Integration into Hybrid Materials and Composites

The synthesis of hybrid and composite materials often involves the combination of distinct organic and inorganic components to achieve synergistic properties. nih.gov Ammonium tetrachloroplatinate(II) is used in the fabrication of such materials. For instance, in the synthesis of nanoporous platinum powders, the platinum salt paste is combined with a polyethylene (B3416737) glycol-based surfactant (BRIJ® 56). google.com This mixture is then cooled and kneaded together before a reducing agent is introduced. google.com The use of the organic surfactant helps to structure the resulting platinum particles, creating a hybrid organic-inorganic system that ultimately yields a porous metallic structure after reduction. This method illustrates the integration of the inorganic platinum salt with an organic component to create a functional composite material.

Analytical Chemistry Methodologies

In the field of analytical chemistry, ammonium tetrachloroplatinate(II) has specific and important functions related to the element it contains.

Reagent in Gravimetric or Spectroscopic Determinations (e.g., for K⁺, Rb⁺, NH₄⁺)

A review of contemporary and historical chemical literature indicates that the use of ammonium tetrachloroplatinate(II) as a precipitating reagent for the gravimetric or spectroscopic determination of potassium (K⁺), rubidium (Rb⁺), or ammonium (NH₄⁺) ions is not a documented standard procedure.

Historically, a different platinum compound was used for the gravimetric analysis of potassium. This method, known as the platinichloride method, utilized hexachloroplatinic acid (H₂[PtCl₆]) or its salt, potassium hexachloroplatinate (K₂[PtCl₆]). sudanchemical.com This compound contains platinum in the +4 oxidation state, forming the hexachloroplatinate([PtCl₆]²⁻) anion, which precipitates potassium ions from solution. sudanchemical.com This is a distinct chemical entity from ammonium tetrachloroplatinate(II), which contains platinum in the +2 oxidation state as the tetrachloroplatinate([PtCl₄]²⁻) anion. matthey.com

Modern methods for the determination of these ions typically employ other techniques. For example, potassium is often determined gravimetrically by precipitation with sodium tetraphenylboron mitrask.comajsonline.org or instrumentally via flame photometry.

| Ion | Common Gravimetric Reagent | Reference |

| K⁺ | Sodium Tetraphenylboron | mitrask.comajsonline.org |

| K⁺ | Perchloric Acid (historical) | mitrask.com |

| K⁺ | Hexachloroplatinic Acid (historical, Pt(IV) compound) | sudanchemical.com |

Reference Material in Platinum Analysis

Ammonium tetrachloroplatinate(II) serves as a crucial reference material in the analysis of platinum itself. Chemical suppliers widely market high-purity grades of this compound specifically for use as a "spectral analysis standard". sudanchemical.comthermofisher.com In analytical techniques that require calibration, such as atomic absorption spectroscopy (AAS), inductively coupled plasma-atomic emission spectrometry (ICP-AES), or X-ray fluorescence (XRF), a known concentration of a platinum standard is required to generate a calibration curve. The mass of the sample being analyzed can then be compared against this curve to determine its platinum content.

A combined method for determining macro-concentrations of platinum in industrial materials involves precipitating the bulk of the platinum from a solution using ammonium chloride, and then measuring the residual platinum in the filtrate with ICP-AES. researchgate.net This approach, which relies on the principles of both gravimetry and spectrometry, underscores the importance of having well-characterized platinum compounds like ammonium tetrachloroplatinate(II) to ensure the accuracy of such analytical procedures. researchgate.net

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Pathways

The development of new synthetic methodologies is fundamental to unlocking the full potential of platinum(IV) complexes. Traditional routes often involve the oxidation of platinum(II) precursors. nih.govnih.gov Future research is increasingly focused on more direct and versatile strategies.

One promising avenue is the exploration of innovative oxidation techniques that offer greater control over the final product's stereochemistry and ligand composition. This includes the use of a wider array of oxidizing agents beyond hydrogen peroxide and halogens. Furthermore, the development of one-pot synthesis protocols, which combine multiple reaction steps into a single, streamlined process, is a key area of interest. nih.gov Such methods can improve efficiency, reduce waste, and potentially enable the synthesis of previously inaccessible molecular architectures.

Advanced Computational Modeling for Complex Reactivity

Computational chemistry, particularly Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, has emerged as an indispensable tool for elucidating the intricate reactivity of platinum complexes. acs.orgacs.orgnih.gov These theoretical approaches provide deep insights into the electronic structure, reaction mechanisms, and potential biological interactions of these compounds, guiding the rational design of new molecules with desired properties.

Future computational studies will likely focus on several key areas. Advanced DFT calculations can be employed to model the reduction of platinum(IV) complexes to their active platinum(II) forms, a critical step in the mechanism of action for many platinum-based anticancer agents. acs.org Understanding the factors that influence this reduction potential is crucial for designing more effective prodrugs.

QSAR models will continue to be refined to better predict the cytotoxicity and other biological activities of novel platinum(IV) ammine complexes. acs.orgnih.gov By correlating specific molecular descriptors with observed biological effects, these models can help prioritize synthetic targets and accelerate the discovery of new drug candidates. Furthermore, computational methods can be used to investigate the interactions of these complexes with biomolecules, such as DNA and proteins, at the atomic level, providing a detailed picture of their mechanism of action.

Development of Next-Generation Catalysts and Materials

Platinum ammine complexes serve as valuable precursors in the synthesis of highly active and robust catalytic materials. matthey.comumicore.com A significant future research direction involves leveraging azane;platinum(2+);tetrachloride and its derivatives to create next-generation catalysts for a wide range of industrial applications.

One area of particular interest is the development of single-atom catalysts (SACs), where individual platinum atoms are dispersed on a support material. This approach maximizes the efficiency of the precious metal and can lead to unique catalytic properties. The choice of the platinum precursor is critical in the synthesis of SACs, and future work will explore how different ammine and chloride ligands influence the formation and stability of the final catalytic sites.

Moreover, there is growing interest in using platinum ammine complexes to fabricate novel nanomaterials with tailored properties. nih.gov This includes the synthesis of platinum nanoparticles with controlled size and shape for applications in catalysis and electronics. acs.org The coordination chemistry of the precursor can be systematically varied to direct the growth and morphology of the resulting nanoparticles.

Investigation of Fundamental Coordination Principles at the Nanoscale

The behavior of coordination complexes at the nanoscale can differ significantly from their bulk properties. A burgeoning area of research is the investigation of the fundamental coordination principles of platinum ammine complexes in the construction of nanoscale architectures.

This includes the design and synthesis of nanoscale coordination polymers (NCPs) and metal-organic frameworks (MOFs) incorporating platinum centers. acs.org These materials can be engineered to have specific pore sizes and functionalities, making them promising candidates for applications in drug delivery, gas storage, and separation technologies. The ammine ligands in complexes like this compound can play a crucial role in directing the self-assembly of these intricate nanostructures.

Furthermore, the study of platinum complexes conjugated to nanocarriers, such as silica (B1680970) nanoparticles, is gaining traction. nih.gov These hybrid materials can enhance the delivery of platinum-based drugs to target cells and tissues, potentially improving therapeutic outcomes and reducing side effects. Understanding the coordination chemistry at the interface between the platinum complex and the nanoparticle surface is essential for optimizing the performance of these systems.

Sustainable and Environmentally Benign Platinum Chemistry Approaches

The principles of green chemistry are increasingly being applied to the synthesis and application of platinum compounds to minimize their environmental impact. acs.org Future research in this area will focus on developing more sustainable practices throughout the lifecycle of platinum complexes.

A key objective is the development of "green" synthetic routes that utilize less hazardous solvents and reagents, reduce energy consumption, and minimize waste generation. nih.govmdpi.com This includes the exploration of biocatalytic and plant-extract-based methods for the synthesis of platinum nanoparticles from precursor complexes. nih.govmdpi.com These approaches offer a more environmentally friendly alternative to traditional chemical reduction methods.

Q & A

Basic: What are the optimal synthesis conditions for azane;platinum(2+);tetrachloride to ensure purity and yield?

Methodological Answer:

Synthesis requires precise control of stoichiometric ratios (e.g., ammonia-to-platinum molar ratios) and reaction temperature. Evidence from analogous platinum-ammine complexes suggests using aqueous ammonia under inert atmospheres (e.g., nitrogen) to prevent oxidation. For example, tetraammineplatinum(II) chloride synthesis involves refluxing chloroplatinic acid with excess ammonia at 60–80°C . Monitor pH to avoid decomposition into platinum oxides. Post-synthesis, fractional crystallization in hydrochloric acid can isolate the compound. Validate purity via elemental analysis and IR spectroscopy to confirm NH₃ ligand retention .

Basic: Which spectroscopic methods are most effective for characterizing this compound’s structure and ligand coordination?

Methodological Answer:

- IR Spectroscopy : Identifies NH₃ ligand vibrations (e.g., N–H stretches at ~3300 cm⁻¹ and Pt–N stretches at ~500 cm⁻¹) .

- UV-Vis Spectroscopy : Detects d-d transitions in the visible range (e.g., 450–550 nm for Pt²⁺ complexes) to infer geometry .

- X-ray Crystallography : Resolves crystal structure, confirming square-planar geometry (common for Pt²⁺) and chloride ligand positions .

- NMR (¹H, ¹⁵N) : Limited utility due to platinum’s paramagnetic effects but can probe NH₃ ligand dynamics in solution .

Basic: How does this compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

Stability studies should employ thermogravimetric analysis (TGA) and pH-dependent solubility tests. The compound decomposes above 250°C, releasing NH₃ and forming PtCl₂ . In acidic conditions (pH < 3), chloride ligands may hydrolyze, while alkaline conditions (pH > 10) promote ammine ligand dissociation. Use buffered solutions (pH 4–8) for kinetic stability assays, monitoring changes via conductivity measurements or UV-Vis spectroscopy .

Basic: What role does this compound play in catalytic studies, and how is its activity quantified?

Methodological Answer:

As a precursor for platinum-based catalysts, its activity is tested in ligand-exchange reactions (e.g., with ethylene or CO). Design experiments using gas chromatography (GC) to track substrate conversion rates. For example, in hydrogenation reactions, measure H₂ uptake via manometry. Compare turnover frequencies (TOF) with other Pt²⁺ complexes to assess electronic effects of NH₃ ligands .

Advanced: How do ligand substitution patterns in this compound influence its catalytic mechanisms in cross-coupling reactions?

Methodological Answer:

The NH₃ ligands’ strong σ-donor but weak π-acceptor properties stabilize Pt²⁺ intermediates during oxidative addition steps. To study substitution effects, replace NH₃ with pyridine or CN⁻ ligands and compare reaction kinetics (e.g., using stopped-flow spectroscopy). Density Functional Theory (DFT) calculations can model transition states and predict activation barriers for ligand exchange .

Advanced: How should researchers address contradictions in reported toxicity data between this compound and cisplatin analogs?

Methodological Answer:

Discrepancies arise from differences in ligand lability and cellular uptake. Conduct comparative cytotoxicity assays (e.g., MTT tests on cancer cell lines) under standardized conditions (pH, exposure time). Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify intracellular platinum accumulation. Correlate results with speciation studies (e.g., HPLC-UV to identify hydrolysis products) .

Advanced: What theoretical frameworks guide the design of experiments involving this compound’s electronic properties?

Methodological Answer:

Leverage Crystal Field Theory (CFT) to predict d-orbital splitting in square-planar geometries. Pair with DFT calculations to simulate electronic spectra and redox potentials (e.g., Pt²⁺/Pt⁴⁺ transitions). Validate models using cyclic voltammetry to measure experimental reduction potentials .

Advanced: How can researchers optimize experimental designs to mitigate decomposition during this compound synthesis?

Methodological Answer:

Use factorial design to test variables: temperature (40–80°C), ammonia concentration (2–6 M), and reaction time (4–24 hrs). Analyze decomposition byproducts via TGA-MS and adjust conditions iteratively. For reproducibility, document oxygen levels (e.g., via Schlenk line techniques) and solvent purity .

Advanced: What computational methods are suitable for modeling this compound’s interaction with biomolecules?

Methodological Answer:

Molecular docking (e.g., AutoDock Vina) simulates binding to DNA or proteins. Pair with Molecular Dynamics (MD) simulations to assess stability of Pt–N7 guanine adducts. Compare with cisplatin analogs to evaluate selectivity .

Advanced: How do solvent polarity and counterion effects modulate the reactivity of this compound in non-aqueous media?

Methodological Answer:

Study solvent effects using Kamlet-Taft parameters to correlate polarity with reaction rates (e.g., SN2 substitution with iodide). Replace Cl⁻ with NO₃⁻ or SO₄²⁻ counterions and monitor conductivity changes. Use COSMO-RS simulations to predict solvation free energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.